2-methoxy-3-methyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
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Overview
Description
2-methoxy-3-methyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound with a unique structure that includes a benzamide core, a benzoxazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-methyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-methyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-methoxy-3-methyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-3-methyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylphenol: A compound with a similar methoxy and methyl substitution pattern.
Pyrazine, 2-methoxy-3-methyl-: Another compound with a methoxy and methyl substitution pattern.
Uniqueness
2-methoxy-3-methyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H26N2O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-methoxy-3-methyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H26N2O3/c1-15(2)18-11-12-23-22(13-18)28-26(31-23)19-10-9-16(3)21(14-19)27-25(29)20-8-6-7-17(4)24(20)30-5/h6-15H,1-5H3,(H,27,29) |
InChI Key |
OFBOQLXDETXDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)C)OC |
Origin of Product |
United States |
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